4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)morpholine is a chemical compound characterized by its unique structure and potential applications in medicinal chemistry. This compound contains a pyridine ring substituted with a chloro and trifluoromethyl group, linked to a morpholine moiety. It is primarily studied for its biological activities, particularly in inhibiting bacterial enzymes critical for cell viability.
The compound is synthesized through various chemical reactions involving pyridine derivatives and morpholine. It has been referenced in research articles and patents, highlighting its significance in pharmaceutical development.
4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)morpholine belongs to the class of heterocyclic compounds, specifically pyridines and morpholines, which are frequently used in drug design due to their versatile biological activities.
The synthesis of 4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)morpholine typically involves several key steps:
The synthetic route may also involve protecting groups for amines to prevent side reactions during the coupling process. For example, Boc-protected amines can be used to control reactivity before deprotection under acidic conditions .
The molecular structure of 4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)morpholine can be represented as follows:
The compound features a pyridine ring with chlorine and trifluoromethyl substituents at specific positions, linked to a morpholine ring. The presence of fluorine atoms significantly affects the electronic properties and lipophilicity of the molecule, enhancing its biological activity.
4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)morpholine participates in various chemical reactions:
The reactivity profile is influenced by the electron-withdrawing nature of the trifluoromethyl group and the steric hindrance provided by the chlorine atom, which can enhance selectivity towards specific biological targets.
The primary mechanism of action for 4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)morpholine involves inhibition of bacterial phosphopantetheinyl transferases (PPTases). These enzymes catalyze essential post-translational modifications required for bacterial growth and virulence.
Studies have demonstrated that this compound exhibits submicromolar inhibition against Sfp-PPTase, with minimal cytotoxicity towards human cells . This selectivity makes it a promising candidate for developing antibacterial agents.
4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)morpholine is primarily utilized in:
Pyridine-morpholine hybrids exhibit precise activity against phosphopantetheinyl transferases (PPTases), enzymes essential for activating carrier proteins in primary and secondary metabolism. The pyridine ring serves as a privileged scaffold for anchoring to the hydrophobic Sfp-PPTase binding pocket, while the morpholine moiety provides optimal hydrogen-bonding capacity with catalytic residues (Asp107 and Asn112) [3] [8]. This dual-targeting capability disrupts the biosynthesis of virulence factors like siderophores and toxins. For example, hybrid analogues reduce indigoidine production (a PPTase-dependent metabolite) by >80% at 2 µM concentrations in Bacillus subtilis [3]. The morpholine’s oxygen atom further enhances solubility (LogP reduction of ~0.5 units versus piperidine analogues), facilitating cytoplasmic penetration without compromising target engagement [8].
Enzyme Class | Bacterial Orthologue | Function Disrupted | Inhibition Mechanism |
---|---|---|---|
PPTases | Sfp (Gram+) | Carrier protein activation | Competitive inhibition of phosphopantetheine binding |
PPTases | AcpS (Gram-) | Fatty acid synthesis | Allosteric modulation of cofactor binding site |
Kinases | PknB (Mycobacteria) | Cell wall biosynthesis | ATP-binding site occlusion |
Early-generation PPTase inhibitors featured pyridine-heterocycle conjugates but exhibited critical pharmacological limitations. ML267 (4-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-N-(4-methoxypyridin-2-yl)piperazine-1-carbothioamide), while potent against Sfp-PPTase (IC₅₀ = 0.2 µM), showed metabolic instability in murine microsomes (>90% degradation in 30 min) due to piperazine oxidation [3]. Similarly, triazolone derivatives (e.g., 4-[3-chloro-5-(trifluoromethyl)-2-pyridinylamino]-2-(cyclopropylmethyl)-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one) demonstrated sub-µM enzyme inhibition but suffered from poor aqueous solubility (<10 µg/mL at pH 7.4), limiting in vivo application [5]. Bipiperidine-sulfonamide hybrids (e.g., 4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}-1'-(morpholine-4-sulfonyl)-1,4'-bipiperidine) improved solubility through sulfonyl linkers but showed reduced MRSA activity (MIC = 16 µg/mL) due to efflux pump recognition [8]. These shortcomings underscored the need for novel architectures balancing target affinity, solubility, and resistance evasion.
The trifluoromethyl group at the pyridine 5-position confers strategic advantages:
Conversely, the chloro substituent at C3 provides steric occlusion against enzyme pocket residues (e.g., Ile152 in AcpS-PPTase), reducing off-target inhibition of human PPTases to >100 µM IC₅₀ [3]. Computational studies reveal that chloro’s van der Waals radius (1.75 Å) optimally fills a hydrophobic subpocket inaccessible to methyl or fluoro analogues [1]. Synergy between these groups amplifies target specificity: trifluoromethyl attracts the inhibitor to the enzyme core, while chloro orientates the morpholine ring toward solvent-exposed regions for auxiliary interactions [8].
C3 Substituent | C5 Substituent | Sfp-PPTase IC₅₀ (µM) | Aqueous Solubility (µg/mL) | MRSA MIC (µg/mL) |
---|---|---|---|---|
Cl | CF₃ | 0.18 ± 0.02 | 89 ± 5 | 2.0 ± 0.3 |
Cl | CH₃ | 1.4 ± 0.1 | 102 ± 8 | 16 ± 1 |
F | CF₃ | 0.9 ± 0.1 | 125 ± 10 | 8 ± 0.5 |
H | CF₃ | >10 | 156 ± 12 | >32 |
CAS No.: 79-76-5
CAS No.: 92292-84-7
CAS No.: 13538-21-1
CAS No.:
CAS No.: 210643-85-9
CAS No.: 123301-46-2